molecular formula C17H24N4O6S B14583492 N-[(2-Nitrophenyl)sulfanyl]-L-alanyl-L-leucylglycine CAS No. 61280-42-0

N-[(2-Nitrophenyl)sulfanyl]-L-alanyl-L-leucylglycine

Cat. No.: B14583492
CAS No.: 61280-42-0
M. Wt: 412.5 g/mol
InChI Key: IQNZGGURNPSOLN-RYUDHWBXSA-N
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Description

N-[(2-Nitrophenyl)sulfanyl]-L-alanyl-L-leucylglycine is a complex organic compound characterized by the presence of a nitrophenyl group, a sulfanyl group, and a peptide chain consisting of L-alanine, L-leucine, and glycine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2-Nitrophenyl)sulfanyl]-L-alanyl-L-leucylglycine typically involves the coupling of the peptide chain with the nitrophenylsulfanyl group. One common method is the use of solid-phase peptide synthesis (SPPS), where the peptide chain is assembled step-by-step on a solid support. The nitrophenylsulfanyl group can be introduced through a nucleophilic substitution reaction using appropriate reagents and conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale SPPS or solution-phase synthesis, depending on the desired yield and purity. The use of automated peptide synthesizers can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[(2-Nitrophenyl)sulfanyl]-L-alanyl-L-leucylglycine can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group can be reduced to an amino group under appropriate conditions.

    Substitution: The nitrophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amino derivatives.

    Substitution: Various substituted aromatic compounds.

Scientific Research Applications

N-[(2-Nitrophenyl)sulfanyl]-L-alanyl-L-leucylglycine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential role in modulating biological pathways.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[(2-Nitrophenyl)sulfanyl]-L-alanyl-L-leucylglycine involves its interaction with specific molecular targets. The nitrophenyl group can interact with enzymes or receptors, modulating their activity. The peptide chain can facilitate the compound’s entry into cells and its interaction with intracellular targets. The sulfanyl group may also play a role in redox reactions within the cell .

Comparison with Similar Compounds

Similar Compounds

  • N-[(2-Nitrophenyl)sulfanyl]-L-alanine
  • N-[(2-Nitrophenyl)sulfanyl]-L-alanyl-L-alanyl-L-alanine

Uniqueness

N-[(2-Nitrophenyl)sulfanyl]-L-alanyl-L-leucylglycine is unique due to its specific peptide sequence and the presence of both nitrophenyl and sulfanyl groups. This combination of functional groups and peptide chain length can result in distinct chemical and biological properties compared to other similar compounds .

Properties

CAS No.

61280-42-0

Molecular Formula

C17H24N4O6S

Molecular Weight

412.5 g/mol

IUPAC Name

2-[[(2S)-4-methyl-2-[[(2S)-2-[(2-nitrophenyl)sulfanylamino]propanoyl]amino]pentanoyl]amino]acetic acid

InChI

InChI=1S/C17H24N4O6S/c1-10(2)8-12(17(25)18-9-15(22)23)19-16(24)11(3)20-28-14-7-5-4-6-13(14)21(26)27/h4-7,10-12,20H,8-9H2,1-3H3,(H,18,25)(H,19,24)(H,22,23)/t11-,12-/m0/s1

InChI Key

IQNZGGURNPSOLN-RYUDHWBXSA-N

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)NCC(=O)O)NSC1=CC=CC=C1[N+](=O)[O-]

Canonical SMILES

CC(C)CC(C(=O)NCC(=O)O)NC(=O)C(C)NSC1=CC=CC=C1[N+](=O)[O-]

Origin of Product

United States

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